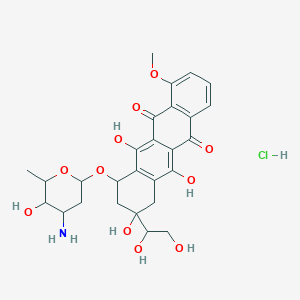
Cyclopentanone, 2-(2-octen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-(2-octen-1-yl)-, also known as (E)-2-(2-octenyl)cyclopentanone, is an organic compound with the molecular formula C13H22O. It is characterized by a cyclopentanone ring substituted with an octenyl group at the second position. This compound is known for its peach-like odor with a hint of jasmine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-octen-1-yl)- can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate octenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by nucleophilic substitution with the octenyl halide.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(2-octen-1-yl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-(2-octen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentanone, 2-(2-octen-1-yl)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the fragrance industry due to its pleasant odor and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of cyclopentanone, 2-(2-octen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclopentanone, 2-(2-octen-1-yl)- can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the octenyl group and has different chemical properties and applications.
Cyclohexanone: A similar cyclic ketone with a six-membered ring, used in different industrial applications.
2-Pentanone: A smaller ketone with different reactivity and uses.
The uniqueness of cyclopentanone, 2-(2-octen-1-yl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
65737-52-2 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
2-oct-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3 |
Clé InChI |
QHEUOYOHVATZEB-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC/C=C/CC1CCCC1=O |
SMILES canonique |
CCCCCC=CCC1CCCC1=O |
Densité |
0.880-0.900 |
Description physique |
Colourless liquid; peachy jasmine character |
Solubilité |
insoluble in water; soluble in hexane and fats Miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)






![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)



